petF protein
Description
Properties
CAS No. |
148266-15-3 |
|---|---|
Molecular Formula |
C32H26BrNO7 |
Synonyms |
petF protein |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Biotechnology
- Bioengineering of Photosynthetic Organisms : The manipulation of petF can enhance the efficiency of photosynthesis in crops. By genetically modifying plants to express more efficient forms of petF, researchers aim to increase biomass production and improve crop yields under varying environmental conditions.
- Bioremediation : Certain bacteria utilize petF for electron transfer processes that can degrade pollutants. By harnessing these bacteria in bioremediation strategies, scientists can develop effective methods for cleaning contaminated environments.
2. Medicine
- Therapeutic Targets : Research has indicated that ferredoxins, including petF, may serve as targets for drug development due to their role in redox biology. For instance, inhibiting ferredoxin activity could disrupt the metabolic pathways of pathogenic microorganisms.
- Cancer Research : Studies have shown that altering electron transport mechanisms involving petF may influence cancer cell metabolism. Targeting these pathways could lead to novel therapeutic strategies for cancer treatment.
Data Tables
| Application Area | Specific Use Case | Impact |
|---|---|---|
| Biotechnology | Genetic modification for enhanced photosynthesis | Increased crop yields and biomass production |
| Bioremediation | Utilization in pollutant degradation | Effective environmental cleanup |
| Medicine | Drug development targeting redox processes | Potential new therapies for infections and cancer |
Case Studies
Case Study 1: Enhancing Crop Yield through Genetic Modification
Researchers at a leading agricultural biotechnology firm successfully modified a strain of maize to overexpress petF. The results showed a 20% increase in biomass under stress conditions compared to wild-type plants. This study highlights the potential of petF manipulation in improving food security.
Case Study 2: Ferredoxin as a Therapeutic Target
A recent study investigated the role of ferredoxin in the metabolism of Plasmodium falciparum, the malaria-causing parasite. By inhibiting petF expression, researchers observed reduced growth rates of the parasite, indicating its potential as a target for antimalarial drugs.
Comparison with Similar Compounds
Structural and Functional Comparison with FDX3
FDX3, a non-functional ferredoxin paralog, shares structural homology with PetF but exhibits divergent solvent dynamics and binding behavior:
- Hydration Shell Dynamics :
| Protein | Radius (Å) | Hydration Shell Behavior (aavg, 1.75–2.5 THz) |
|---|---|---|
| PetF | 17 | Decreased absorption (bulk water exclusion) |
| FDX3 | 17 | Increased absorption (altered solvation) |
PetF’s hydration shell excludes bulk water more efficiently than FDX3, likely due to distinct surface charge distribution .
Evolutionary Divergence in petF Localization
- Plastid vs. Nuclear Localization :
Paralogs in Acaryochloris marina
The cyanobacterium Acaryochloris marina MBIC10699 harbors seven petF paralogs in its chromosome, with an additional paralog in plasmid pREB3. These paralogs may specialize in distinct electron transfer pathways, such as phycobiliprotein biosynthesis .
Regulatory Responses to Environmental Stress
- Iron Limitation: PetF protein levels in Anabaena drop to 1/15 under iron deprivation, but transcription remains stable, indicating post-transcriptional regulation .
Key Research Findings
Mutational Analysis of Binding Interfaces
Critical residues for PetF’s interactions with hydrogenase (HydA1) and FNR include D56, E122, and F93 (Fig. 6). Mutation of these residues disrupts complex orientation and electron transfer efficiency .
Data Tables
Q & A
Q. What experimental approaches are used to characterize the redox potential of PetF in electron transfer processes?
PetF (ferredoxin) redox potential is typically measured using cyclic voltammetry or spectroelectrochemical titration under controlled pH and ionic conditions. Site-directed mutagenesis can identify residues critical to redox tuning, such as D56, E122, and F93, which influence electrostatic interactions with redox partners like FNR and hydrogenases . For reproducible results, ensure buffer systems mimic physiological conditions (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM NaCl) and validate measurements with wild-type controls.
Q. How can researchers analyze PetF expression dynamics under varying nutrient stress conditions?
Controlled growth experiments with Anabaena sp. PCC 7120 under iron-depleted (-Fe) and nitrogen-depleted (-N) conditions reveal PetF expression patterns. Quantify protein levels via immunoblotting using anti-PetF antibodies, and correlate with nitrogenase activity assays (e.g., acetylene reduction) and heterocyst frequency counts. For example, -N/-Fe conditions reduce PetF to 0.26 µg/mg protein, while -N/+Fe increases it to 6.66 µg/mg protein . Include qRT-PCR to assess transcriptional regulation of petF under these stressors.
Q. What structural features of PetF are critical for its interaction with the cytochrome b₆f complex?
PetF’s [2Fe-2S] cluster-binding domain and surface electrostatic properties mediate binding. Use X-ray crystallography or NMR to resolve residues involved in hydrophobic interactions (e.g., F93, Y126) and electrostatic complementarity with cytochrome b₆f. Comparative studies with Chlamydomonas reinhardtii PetF highlight conserved surface charges critical for complex stability .
Advanced Research Questions
Q. How can conflicting data on PetF’s functional redundancy with flavodoxin (Fld) be resolved?
Under iron limitation, Anabaena upregulates Fld (9.45 µg/mg protein) while suppressing PetF (0.26 µg/mg protein), suggesting conditional redundancy . To address contradictions:
- Perform competition assays using purified Fld and PetF with shared partners (e.g., FNR).
- Use knockout mutants to test compensatory mechanisms.
- Analyze transcriptomic data to identify regulatory cross-talk (e.g., Fur-family regulators).
Q. What methodologies enable rational design of PetF variants with enhanced specificity for hydrogenases over FNR?
Combine computational docking (e.g., HADDOCK) with saturation mutagenesis at key interface residues (e.g., D56, E122). Validate variants using:
- Direct competition assays : Measure electron transfer rates to HydA1 vs. FNR.
- Terahertz-time domain spectroscopy (THz-TDS) : Probe solvent dynamics during complex formation; bulk-like hydration (7 ps) favors ternary complexes with NADP+ .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities. Fdx7, a natural ferredoxin, shows preferential HydA1 interaction and serves as a design template .
Q. How can evolutionary retention of petF in nonphotosynthetic organisms inform functional studies?
In Cryptomonas paramecium, petF is retained despite loss of other pet genes, suggesting non-photosynthetic roles . Strategies:
- Heterologous expression : Express C. paramecium PetF in E. coli and assay electron transfer to non-photosynthetic enzymes.
- Phylogenetic analysis : Use tools like Plantannot to identify conserved motifs across secondary non-photosynthetic lineages .
- Co-expression networks : Filter for genes co-expressed with petF in plastid-lacking organisms to infer novel pathways.
Q. What experimental frameworks address the multifactorial influence of mutations on PetF’s redox potential and binding affinity?
Adopt a high-throughput screening pipeline:
- Library construction : Use error-prone PCR or CRISPR-Cas9 for mutagenesis.
- Redox potential screening : Employ a fluorescence-based reporter system coupled to electron transfer efficiency.
- Binding assays : Pair surface plasmon resonance (SPR) with HydA1/FNR immobilization to quantify kinetic parameters (e.g., kon/off*). Mutations at F93 and Y126 disrupt FNR binding while preserving HydA1 interaction .
Methodological Resources
- Database tools : Pfam for family classification ; Plantannot for homology searches .
- Structural analysis : PDB entries 1AWD (PetF-FNR complex) and 3LX9 (PetF-hydrogenase interface).
- Protocols : Co-immunoprecipitation (Thermo Fisher Scientific guidelines ), THz-TDS for hydration dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
